Sodium phenolate trihydrate
Overview
Description
Dibupyron, also known as metamizole, is a non-opioid analgesic and antipyretic compound. It is widely used for its pain-relieving and fever-reducing properties. Dibupyron has been utilized in various clinical settings for over 75 years and is known for its additional spasmolytic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibupyron is synthesized through a multi-step process. The initial step involves the reaction of 4-methylaminoantipyrine with formaldehyde to form 4-methylaminoantipyrine formaldehyde. This intermediate is then reacted with sodium methanesulfonate to produce dibupyron. The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from -20°C to 0°C .
Industrial Production Methods
Industrial production of dibupyron involves large-scale synthesis using similar reaction conditions as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dibupyron undergoes various chemical reactions, including:
Oxidation: Dibupyron can be oxidized to form its corresponding sulfone derivative.
Reduction: Reduction of dibupyron can lead to the formation of its amine derivative.
Substitution: Dibupyron can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted dibupyron compounds .
Scientific Research Applications
Dibupyron has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Widely used as an analgesic and antipyretic in clinical settings. It is also investigated for its potential anti-inflammatory and spasmolytic effects.
Industry: Utilized in the production of pharmaceutical formulations and as a standard for analytical methods.
Mechanism of Action
Dibupyron exerts its effects through its active metabolites, specifically arachidonoyl-4-methylaminoantipyrine and arachidonoyl-4-aminoantipyrine. These metabolites inhibit the synthesis of prostaglandins, which are involved in pain and fever pathways. Dibupyron also acts on the hypothalamus to regulate body temperature and reduce fever .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another non-opioid analgesic and antipyretic, but with a different mechanism of action involving cyclooxygenase inhibition.
Paracetamol: Similar analgesic and antipyretic properties, but primarily acts through central mechanisms.
Aspirin: Also an analgesic and antipyretic, but with additional anti-inflammatory properties due to its inhibition of cyclooxygenase.
Uniqueness
Dibupyron is unique in its combination of analgesic, antipyretic, and spasmolytic activities. Unlike ibuprofen and aspirin, it does not have significant anti-inflammatory effects, making it suitable for patients who require pain and fever relief without anti-inflammatory action .
Biological Activity
Sodium phenolate trihydrate (C₆H₅NaO·3H₂O) is a sodium salt of phenol that has garnered attention for its biological activity, particularly in the fields of biochemistry and pharmacology. This compound is primarily utilized as a reagent in organic synthesis but has also been studied for its effects on cellular processes, gene expression, and potential therapeutic applications.
- Molecular Formula : C₆H₅NaO·3H₂O
- Molecular Weight : 170.14 g/mol
- Melting Point : 56 - 61 °C
- Solubility : Soluble in water at 20 °C
This compound acts as a moderately strong base and can react with alkylating agents to form alkyl phenyl ethers. Its reactivity suggests that it may influence various biochemical pathways, particularly those involving ether and ester formation . The compound's ability to undergo electrophilic aromatic substitutions highlights its potential utility in modifying biological molecules.
Cellular Effects
Research indicates that this compound can affect cellular processes, including:
- Gene Expression : Studies have shown that sodium phenolate can modulate gene expression in certain cellular models, impacting pathways related to inflammation and apoptosis.
- Cell Viability : The compound has been tested for its effects on cell viability and proliferation, with varying results depending on concentration and exposure time. For instance, lower concentrations may promote cell growth, while higher concentrations can induce cytotoxicity .
Case Studies
- Cell Cycle and Apoptosis : In one study, sodium phenolate was used to assess its impact on cell cycle progression and apoptosis in cancer cell lines. The findings indicated that treatment with sodium phenolate led to significant cell cycle arrest at the G1 phase, coupled with increased apoptosis markers such as annexin V positivity .
- Antimicrobial Activity : Sodium phenolate has exhibited antimicrobial properties against various pathogens. In laboratory settings, it has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in disinfectants or preservatives .
Comparative Analysis of Biological Activity
Safety and Toxicity
While this compound has beneficial properties, it is essential to consider its safety profile. The compound is classified as hazardous due to its corrosive nature; thus, appropriate handling precautions are necessary. Toxicological studies indicate that exposure can lead to irritation of the skin and eyes, emphasizing the need for safety measures in laboratory settings .
Properties
IUPAC Name |
sodium;phenoxide;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O.Na.3H2O/c7-6-4-2-1-3-5-6;;;;/h1-5,7H;;3*1H2/q;+1;;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJGUMORHHJFNJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[O-].O.O.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635573 | |
Record name | Sodium phenoxide--water (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156150-40-2 | |
Record name | Sodium phenoxide--water (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium phenoxide trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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